8-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE
Overview
Description
8-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a synthetic organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a 2-chloro-4-fluorophenylmethylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the 2-Chloro-4-Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction of a suitable purine derivative with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the purine ring using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Amino or thiol-substituted purine derivatives.
Scientific Research Applications
8-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its purine structure.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 8-{[(2-Chlorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one
- 8-{[(4-Fluorophenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one
- 8-{[(2-Chloro-4-methylphenyl)methyl]sulfanyl}-9-methyl-6,9-dihydro-1H-purin-6-one
Uniqueness
8-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the purine core and sulfanyl group provides a distinct chemical profile that sets it apart from similar compounds.
Properties
IUPAC Name |
8-[(2-chloro-4-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN4OS/c1-19-11-10(12(20)17-6-16-11)18-13(19)21-5-7-2-3-8(15)4-9(7)14/h2-4,6H,5H2,1H3,(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOBFCRBZAPPJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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